molecular formula C9H16N2O2 B13747657 1-Propyl-3-methylimidazolium acetate

1-Propyl-3-methylimidazolium acetate

Cat. No.: B13747657
M. Wt: 184.24 g/mol
InChI Key: SFMWNORYEDOGFZ-UHFFFAOYSA-M
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Description

1-Propyl-3-methylimidazolium acetate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic or organic anion. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable solvent and catalyst in various chemical processes, particularly in green chemistry and sustainable technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. The second step is the anion exchange reaction where 1-propyl-3-methylimidazolium bromide is reacted with sodium acetate to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave and ultrasound-assisted methods can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-methylimidazolium acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions can yield various substituted imidazolium compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-3-methylimidazolium acetate is unique due to its specific combination of the propyl group and acetate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in dissolving both organic and inorganic substances, and its low toxicity and high thermal stability further enhance its versatility in various applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-methyl-3-propylimidazol-1-ium;acetate

InChI

InChI=1S/C7H13N2.C2H4O2/c1-3-4-9-6-5-8(2)7-9;1-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

SFMWNORYEDOGFZ-UHFFFAOYSA-M

Canonical SMILES

CCCN1C=C[N+](=C1)C.CC(=O)[O-]

Origin of Product

United States

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